2-phenyl-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide
Overview
Description
2-phenyl-N’-(3,4,5-trimethoxybenzylidene)acetohydrazide is a chemical compound with the molecular formula C18H20N2O4 and a molecular weight of 328.371 g/mol . This compound is known for its unique structure, which includes a phenyl group and a trimethoxybenzylidene moiety. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N’-(3,4,5-trimethoxybenzylidene)acetohydrazide typically involves the condensation reaction between 2-phenylacetohydrazide and 3,4,5-trimethoxybenzaldehyde . The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N’-(3,4,5-trimethoxybenzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions can result in various substituted hydrazides .
Scientific Research Applications
2-phenyl-N’-(3,4,5-trimethoxybenzylidene)acetohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-phenyl-N’-(3,4,5-trimethoxybenzylidene)acetohydrazide involves its interaction with various molecular targets and pathways. The compound’s hydrazide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the trimethoxybenzylidene moiety can interact with cellular receptors and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-N’-(3,4-dimethoxybenzylidene)acetohydrazide
- 2-phenyl-N’-(3,5-dimethoxybenzylidene)acetohydrazide
- 2-phenyl-N’-(3,4,5-trimethoxyphenyl)acetohydrazide
Uniqueness
2-phenyl-N’-(3,4,5-trimethoxybenzylidene)acetohydrazide is unique due to the presence of three methoxy groups on the benzylidene ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its potential therapeutic applications .
Properties
IUPAC Name |
2-phenyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-22-15-9-14(10-16(23-2)18(15)24-3)12-19-20-17(21)11-13-7-5-4-6-8-13/h4-10,12H,11H2,1-3H3,(H,20,21)/b19-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDXNRXLXOQSPI-XDHOZWIPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401325322 | |
Record name | 2-phenyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401325322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
21.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47202475 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1207549-54-9 | |
Record name | 2-phenyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401325322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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